molecular formula C8F10 B1607926 Tetrafluoro-1,3-bis(trifluoromethyl)benzene CAS No. 319-82-4

Tetrafluoro-1,3-bis(trifluoromethyl)benzene

Cat. No.: B1607926
CAS No.: 319-82-4
M. Wt: 286.07 g/mol
InChI Key: LALVQFXNRXDTGV-UHFFFAOYSA-N
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Description

Tetrafluoro-1,3-bis(trifluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8F10. It is known for its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms. This compound is used in various scientific research applications and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrafluoro-1,3-bis(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the regioselective metalation of 1,3-bis(trifluoromethyl)benzene, followed by subsequent carboxylation at specific positions to yield the desired product . The reaction typically requires the use of strong bases such as n-butyllithium and specific reaction conditions to ensure regioselectivity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrafluoro-1,3-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different fluorinated derivatives.

    Reduction: Reduction reactions can be performed to modify the fluorine content or introduce other functional groups.

    Substitution: The compound can participate in substitution reactions, where fluorine atoms are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like n-butyllithium for metalation, and oxidizing agents for oxidation reactions. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, carboxylation of 1,3-bis(trifluoromethyl)benzene yields 2,6-bis(trifluoromethyl)benzoic acid .

Scientific Research Applications

Tetrafluoro-1,3-bis(trifluoromethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tetrafluoro-1,3-bis(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(trifluoromethyl)benzene: A related compound with similar fluorinated groups but fewer fluorine atoms.

    1,4-Bis(trifluoromethyl)benzene: Another similar compound with a different substitution pattern on the benzene ring.

    Hexafluorobenzene: A fully fluorinated benzene derivative with different chemical properties.

Uniqueness

Tetrafluoro-1,3-bis(trifluoromethyl)benzene is unique due to its specific substitution pattern and the presence of multiple trifluoromethyl groups. This gives it distinct chemical properties, such as higher thermal stability and reactivity compared to other fluorinated aromatic compounds .

Properties

IUPAC Name

1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)5(11)2(3)8(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALVQFXNRXDTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380211
Record name 1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319-82-4
Record name 1,2,3,5-tetrafluoro-4,6-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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